molecular formula C20H18O5 B2693270 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 858769-64-9

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2693270
CAS No.: 858769-64-9
M. Wt: 338.359
InChI Key: JXPOUDKBFQQTLU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have .


Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and any catalysts used. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of the chromenone family, including 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate , often involves reactions that yield novel compounds with diverse functional applications. For example, research by Bulut and Erk (2001) explored the synthesis of novel crown ethers derived from chromenones, highlighting their potential in cation association and complexation studies due to their selective binding capabilities with various cations. This research demonstrates the compound's relevance in developing new materials with specific ionic recognition properties (Bulut & Erk, 2001).

Application in Catalysis

Alonzi et al. (2014) investigated the use of chromenone derivatives in the synthesis of Warfarin and its analogs, demonstrating the compound's role in catalysis and organic synthesis. The study highlights the efficiency of novel catalytic systems in facilitating Michael additions, underscoring the compound's utility in synthesizing medically relevant molecules (Alonzi et al., 2014).

Antibacterial and Organic Synthesis Applications

Behrami and Dobroshi (2019) focused on the organic synthesis of chromenone derivatives and their antibacterial activity, revealing the potential of these compounds in developing new antibacterial agents. The study emphasizes the high level of bacteriostatic and bactericidal activity of synthesized compounds, highlighting the importance of chromenone derivatives in pharmaceutical research and development (Behrami & Dobroshi, 2019).

Photophysical Properties and Sensing Applications

Joshi et al. (2015) conducted an experimental and theoretical study on the dipole moments of synthesized coumarin derivatives, including This compound , to explore their photophysical properties and potential as fluorescence sensors. This research contributes to the understanding of the electronic and optical characteristics of chromenone derivatives, potentially paving the way for their application in optical materials and sensing technologies (Joshi et al., 2015).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. This is particularly important for drugs, as the mechanism of action can determine the drug’s effects on the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically available in a material safety data sheet (MSDS) .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOUDKBFQQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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